

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate*

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Introduction

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological significance of **Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate**, with a focus on experimental data and methodologies.

Chemical and Physical Properties

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, with the CAS number 133261-07-1, is a key intermediate in the synthesis of various commercially important compounds.[3] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C10H16N2O2	[4]
Molecular Weight	196.25 g/mol	[3]
CAS Number	133261-07-1	[3]
Boiling Point	331.1 °C	[4]
Density	1.106 g/cm ³	[4]
Flash Point	154 °C	[4]
Refractive Index	1.511	[4]
LogP	1.54930	[4]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate** and its structural analogs typically involves the formation of the pyrazole ring followed by N-alkylation, or vice-versa. Several synthetic routes have been reported in the literature.

Synthesis of the Pyrazole Ring

A common method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For substituted pyrazole-5-carboxylates, this often involves the reaction of a β -ketoester with hydrazine.

Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol describes the synthesis of a closely related analog, which can be subsequently methylated.

- A solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) and hydrazine hydrate (6.96 g, 139 mmol) in ethanol (400 mL) is prepared.[5]
- The reaction mixture is stirred at 0°C for 1 hour.[5]

- The mixture is then concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[\[5\]](#)
- Yield: 19 g (97%).[\[5\]](#)

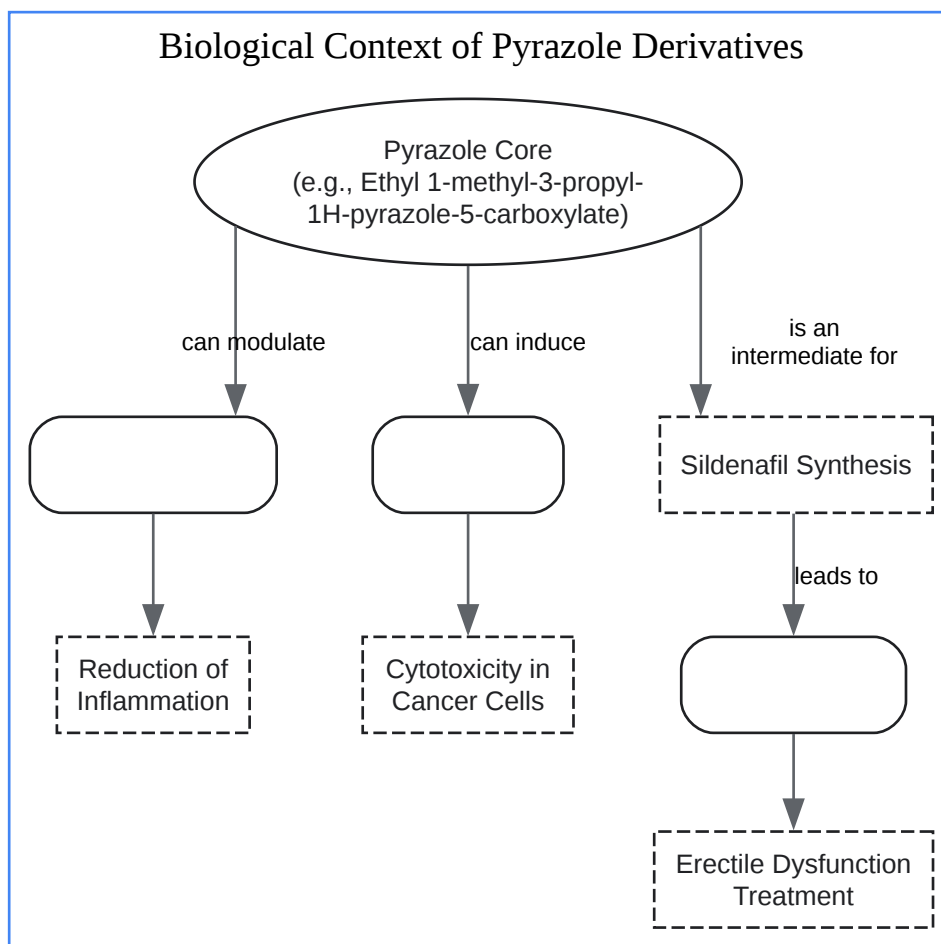
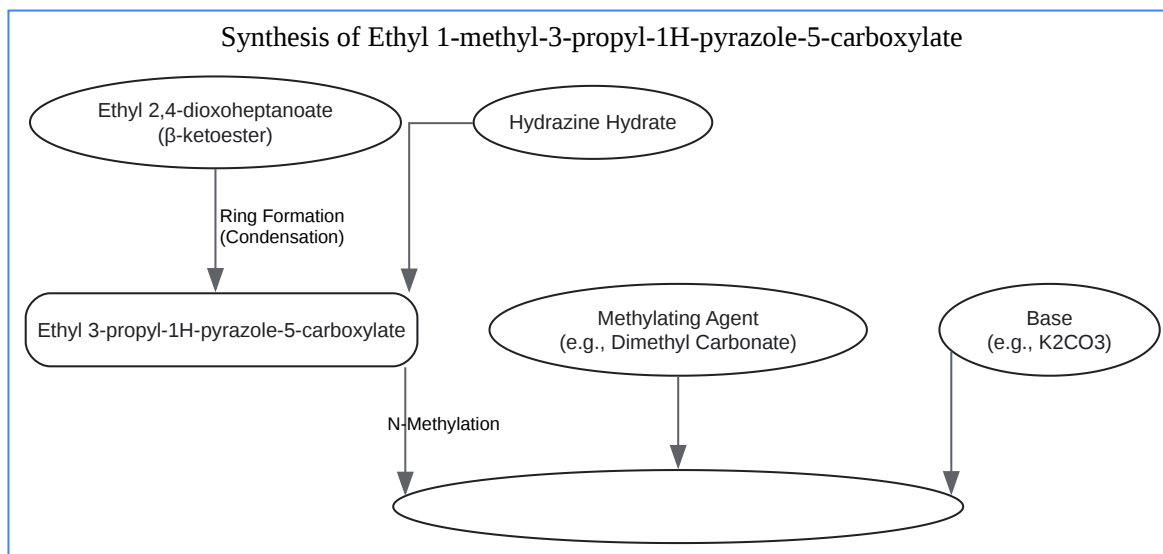
N-Methylation of the Pyrazole Ring

The nitrogen at the 1-position of the pyrazole ring can be methylated using various methylating agents. A patent describes a process for the methylation of ethyl 3-n-propyl-pyrazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate

- The starting material, ethyl 3-n-propyl-pyrazole-5-carboxylate, is reacted with a methylating agent. A common but toxic agent used historically is dimethyl sulfate.[\[6\]](#)[\[7\]](#) More recent, greener methods utilize dimethyl carbonate.[\[7\]](#)[\[8\]](#)
- The reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like toluene or dimethylformamide.[\[6\]](#)[\[7\]](#)
- After the reaction is complete, the mixture is worked up by washing with water, separating the organic phase, drying, and concentrating under vacuum.[\[6\]](#)
- The crude product is then purified by fractional distillation.[\[6\]](#)
- Yield: A patent describes achieving a yield of 75% of the desired isomer.[\[6\]](#)

The synthesis workflow can be visualized as follows:



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